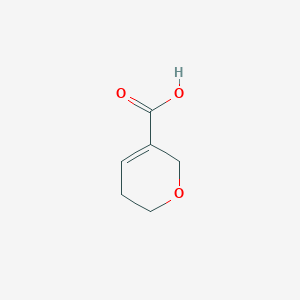

5,6-Dihydro-2H-pyran-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dihydro-2H-pyran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-6(8)5-2-1-3-9-4-5/h2H,1,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYJYFKCCFWQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563454 | |

| Record name | 5,6-Dihydro-2H-pyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100313-48-2 | |

| Record name | 5,6-Dihydro-2H-pyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydro-2H-pyran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Profile of 5,6-Dihydro-2H-pyran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydro-2H-pyran-3-carboxylic acid (C₆H₈O₃, Mol. Wt.: 128.13 g/mol ) is a heterocyclic organic compound featuring a dihydropyran ring functionalized with a carboxylic acid. This structure serves as a versatile building block in organic and medicinal chemistry. Its applications include the asymmetric synthesis of natural products and agrochemical research, where its derivatives have shown potential insecticidal activity. Accurate structural elucidation and characterization are paramount for its use in these fields, making a thorough understanding of its spectroscopic properties essential.

This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Disclaimer: The following data are predicted based on the chemical structure and established principles of spectroscopy. Experimental values may vary based on solvent, concentration, and instrument conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the vinyl, ether, and aliphatic protons, in addition to the characteristic acidic proton.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0 | Broad Singlet | 1H | -COOH |

| ~7.0 | Triplet (t) | 1H | H-4 (Vinyl) |

| ~4.3 | Triplet (t) | 2H | H-2 (-O-CH₂-) |

| ~3.8 | Triplet (t) | 2H | H-6 (-O-CH₂-CH₂-) |

| ~2.4 | Multiplet | 2H | H-5 (-CH₂-CH₂-C=) |

Note: The carboxylic acid proton signal can be broad and its chemical shift is highly dependent on solvent and concentration. It may also undergo D₂O exchange, causing the peak to disappear.[1][2]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the six unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Carbon Assignment |

|---|---|

| ~170 | C=O (Carboxylic Acid) |

| ~140 | C-4 (Vinyl) |

| ~125 | C-3 (Vinyl) |

| ~68 | C-2 (-O-CH₂) |

| ~66 | C-6 (-O-CH₂-CH₂-) |

| ~22 | C-5 (-CH₂-CH₂-C=) |

Note: Carboxyl carbons typically absorb in the 165-185 ppm range.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[4]

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| 3100 - 3000 | Medium | =C-H Stretch | Alkene |

| 2960 - 2850 | Medium | C-H Stretch | Alkane (CH₂) |

| 1710 - 1690 | Strong, Sharp | C=O Stretch | Carboxylic Acid (H-bonded dimer) |

| 1680 - 1640 | Medium | C=C Stretch | Alkene |

| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid / Ether |

| 1440 - 1395 | Medium | O-H Bend | Carboxylic Acid |

The broad O-H stretch is a hallmark of carboxylic acids and is due to extensive hydrogen bonding.[1][5][6] The C=O stretch is also a very strong and characteristic absorption.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.[8]

Table 4: Predicted Mass Spectrometry Data (ESI)

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 129.0546 |

| [M+Na]⁺ | 151.0366 |

| [M-H]⁻ | 127.0401 |

M represents the parent molecule, C₆H₈O₃.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a novel organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.[9][10] Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[11]

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum.

-

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons.[12]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[13]

-

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[14]

-

Press the powder into a thin, transparent disk using a hydraulic press.

-

-

Sample Preparation (Thin Film/Solution):

-

Alternatively, dissolve the compound in a volatile solvent (e.g., chloroform), apply a drop to a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film.[15]

-

-

Data Acquisition:

-

Place the KBr disk or salt plate in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment or pure KBr disk.

-

Record the sample spectrum, typically by averaging multiple scans to improve the signal-to-noise ratio. The data is presented as a plot of transmittance versus wavenumber.[4]

-

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[16]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol, acetonitrile, and/or water. A small amount of formic acid may be added to promote protonation for positive ion mode.[17]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-20 µL/min).[18]

-

Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate charged droplets.

-

Acquire spectra in both positive and negative ion modes to detect relevant adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

The mass analyzer (e.g., Time-of-Flight or Orbitrap) separates the ions based on their m/z ratio to generate the mass spectrum.[19]

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized organic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 16. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 17. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. phys.libretexts.org [phys.libretexts.org]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Physical and Chemical Properties of 5,6-Dihydro-2H-pyran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5,6-Dihydro-2H-pyran-3-carboxylic acid, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its fundamental characteristics, spectral properties, and synthetic methodologies to support ongoing research and development efforts.

Core Physical and Chemical Properties

This compound, with the chemical formula C₆H₈O₃, is a derivative of the dihydropyran ring system. The incorporation of a carboxylic acid functional group makes it a versatile building block for the synthesis of more complex molecules.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₃ | [2][3][4] |

| Molecular Weight | 128.13 g/mol | [2][3] |

| CAS Number | 100313-48-2 | [2][3][4] |

| Boiling Point | ~274.9 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | ~120.9 °C (Predicted) | [1] |

| Density | ~1.3 g/cm³ (Predicted) | [1] |

| pKa | 4-5 (Typical for carboxylic acids) | [5] |

Note: Some physical properties are predicted and have not been experimentally verified in the available literature.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the known properties of its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹, which often overlaps with C-H stretching vibrations.[1][6] Another key feature is the strong carbonyl (C=O) stretching band, which for a dimerized carboxylic acid is typically observed between 1760-1690 cm⁻¹.[6] The C-O stretching vibration is expected in the 1320-1210 cm⁻¹ region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The acidic proton of the carboxylic acid group is expected to be highly deshielded, appearing as a broad singlet in the 10-12 ppm region.[7][8] Protons on the dihydropyran ring would exhibit complex splitting patterns in the aliphatic and vinylic regions of the spectrum.

Mass Spectrometry

The mass spectrum of a carboxylic acid often shows a molecular ion peak, although it can be weak for straight-chain acids.[] Characteristic fragmentation patterns include the loss of the hydroxyl group ([M-17]) and the entire carboxyl group ([M-45]).[8][] Predicted mass spectral data for various adducts of this compound are available.[12]

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 129.05463 |

| [M+Na]⁺ | 151.03657 |

| [M-H]⁻ | 127.04007 |

| Source:[12] |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not extensively detailed in single literature sources. However, related synthetic transformations and purification techniques provide valuable insights.

Synthesis

A plausible synthetic route to this compound involves the oxidation of the corresponding primary alcohol, (5,6-dihydro-2H-pyran-3-yl)methanol. A general method for the oxidation of a similar alcohol, ((2S,3R)-3-(4-Methoxybenzyloxy)-3,6-dihydro-2H-pyran-2-yl)methanol, to its corresponding carboxylic acid utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and BAIB ((diacetoxy)iodobenzene) as the oxidizing agents.[13]

Illustrative Oxidation Workflow:

Caption: General workflow for the synthesis of this compound via oxidation.

Purification

Purification of carboxylic acids can often be achieved through recrystallization or column chromatography. For a related pyran derivative, purification was successfully performed using column chromatography on silica gel with a mixture of ethyl acetate and petroleum ether as the eluent.[13] The choice of solvent for recrystallization depends on the solubility of the compound and its impurities.

Illustrative Purification Workflow:

Caption: General workflow for the purification of this compound by column chromatography.

Chemical Reactivity and Stability

This compound can undergo reactions typical of both α,β-unsaturated carboxylic acids and dihydropyrans.

-

Hydrogenation: The double bond in the dihydropyran ring can be selectively hydrogenated. For instance, the enantioselective hydrogenation of this compound over a modified palladium catalyst is a key step in the synthesis of a cockroach attractant.[14][15]

-

Esterification and Amidation: The carboxylic acid group can be converted to esters and amides, which have been screened for insecticidal and fungicidal activities.[15]

-

Stability: The stability of similar dihydropyran structures can be influenced by pH and temperature. The carboxylic acid group's protonation state will change with pH, affecting solubility and reactivity.

Illustrative Reactivity Pathways:

Caption: Key chemical reactions of this compound.

This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is warranted to fully characterize its physical properties and optimize its synthetic and purification protocols.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2-METHYL-5,6-DIHYDRO-4H-PYRAN-3-CARBOXYLIC ACID | 5399-21-3 [chemicalbook.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2H-Pyran, 3,4-dihydro- [webbook.nist.gov]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. spectrabase.com [spectrabase.com]

- 12. PubChemLite - this compound (C6H8O3) [pubchemlite.lcsb.uni.lu]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 14. The enantioselective hydrogenation of this compound over a cinchona alkaloid-modified palladium catalyst: asymmetric synthesis of a cockroach attractant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Discovery and history of 5,6-Dihydro-2H-pyran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dihydro-2H-pyran-3-carboxylic acid is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its unique structural features make it a valuable precursor for the synthesis of a variety of more complex molecules, including natural products and biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in asymmetric synthesis and agrochemical research. Detailed experimental protocols and structured data are presented to facilitate its use in a laboratory setting.

Introduction and Historical Context

While the precise moment of discovery and the first synthesis of this compound are not extensively documented in readily available literature, its significance has grown in specialized areas of organic chemistry. The compound, a derivative of the dihydropyran ring system, has emerged as a key building block in synthetic chemistry. Research involving this molecule has notably focused on its utility as a substrate in asymmetric catalysis and for the development of bioactive molecules.[1] Derivatives of this compound have been investigated for their potential as insecticides and fungicides, with its methyl ester showing a notable effect against the fruit fly, Drosophila melanogaster.[2]

Physicochemical Properties

This compound is typically an off-white to light yellow powder.[3] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 100313-48-2 | [1][4] |

| Molecular Formula | C₆H₈O₃ | [1][4] |

| Molecular Weight | 128.13 g/mol | [1][4] |

| Boiling Point | ~274.9 °C at 760 mmHg | [1] |

| Flash Point | ~120.9 °C | [1] |

| Density | ~1.3 g/cm³ | [1] |

| Appearance | Off-white to light yellow powder | [3] |

| Purity (typical) | ≥95% | [4][] |

Synthesis and Experimental Protocols

While a definitive first synthesis is not documented, modern synthetic routes are available. One of the most prominent applications of this compound is its use as a precursor in the asymmetric synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate, a known cockroach attractant.[6] This transformation is achieved through enantioselective hydrogenation.

Key Synthesis: Enantioselective Hydrogenation

The key step in this synthesis is the enantioselective hydrogenation of the carbon-carbon double bond in this compound. This reaction is typically carried out using a palladium catalyst supported on alumina, modified with a chiral cinchona alkaloid, such as cinchonidine. This method has been shown to produce the saturated product with high optical purity.[2][6]

Experimental Protocol: Enantioselective Hydrogenation of this compound [2][6]

Materials:

-

This compound

-

5% Palladium on Alumina (Pd/Al₂O₃) catalyst

-

Cinchonidine (modifier)

-

Solvent (e.g., Toluene, Ethanol)

-

Hydrogen gas (H₂)

Procedure:

-

Catalyst Preparation: The 5% Pd/Al₂O₃ catalyst is pre-treated and modified with cinchonidine in a suitable solvent. The concentration of the modifier is crucial for achieving good enantioselectivity.

-

Reaction Setup: The substrate, this compound, is dissolved in the chosen solvent in a high-pressure reactor. The modified catalyst is then added to this solution.

-

Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred vigorously at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The resulting crude product, tetrahydro-2H-pyran-3-carboxylic acid, can be purified by crystallization or chromatography.

-

Esterification: To obtain the target cockroach attractant, the purified carboxylic acid is esterified to its methyl ester, methyl (+)-tetrahydro-2H-pyran-3-carboxylate, using standard esterification methods (e.g., reaction with methanol in the presence of an acid catalyst).

Expected Outcome:

This procedure can yield the saturated product with an optical purity of up to 89% enantiomeric excess (ee).[6]

Logical Workflow of the Synthesis

Caption: Synthetic pathway from this compound.

Applications in Drug Development and Agrochemicals

The primary documented applications of this compound and its derivatives are in the fields of agrochemicals and as intermediates in the synthesis of biologically active molecules.

-

Pheromone Synthesis: As detailed above, it is a crucial precursor for the asymmetric synthesis of a cockroach attractant.[2][6]

-

Agrochemical Screening: Derivatives, including amides and esters of this compound, have been evaluated in insecticidal, fungicidal, and acaricidal screening programs.[2] This suggests its potential as a scaffold for the development of new crop protection agents.

The structural motif of the dihydropyran ring is present in numerous natural products and pharmaceuticals, indicating that this compound could serve as a versatile starting material for the synthesis of various bioactive compounds.

Signaling Pathways and Logical Relationships

The primary described utility of this compound is as a synthetic intermediate rather than a modulator of specific biological signaling pathways. The logical relationship in its main application is a straightforward synthetic transformation.

Caption: Key components in the enantioselective hydrogenation.

Conclusion

This compound is a valuable heterocyclic building block with demonstrated utility in the asymmetric synthesis of natural products and potential applications in the agrochemical sector. While its early history is not prominently detailed, its modern applications highlight its importance as a synthetic intermediate. The detailed protocols and data presented in this guide are intended to support further research and development efforts utilizing this versatile compound.

References

- 1. This compound|CAS 100313-48-2 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2H-Pyran-3-carboxylic acid, 5,6-dihydro-, CasNo.100313-48-2 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 4. calpaclab.com [calpaclab.com]

- 6. The enantioselective hydrogenation of this compound over a cinchona alkaloid-modified palladium catalyst: asymmetric synthesis of a cockroach attractant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 5,6-Dihydro-2H-pyran-3-carboxylic Acid (CAS Number: 100313-48-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydro-2H-pyran-3-carboxylic acid, identified by the CAS number 100313-48-2, is a heterocyclic organic compound. It belongs to the class of dihydropyrans, which are known for their versatile applications in organic synthesis and their presence in various biologically active molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on information relevant to researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a derivative of pyran, featuring a partially saturated six-membered ring containing an oxygen atom and a carboxylic acid functional group. The presence of these functionalities makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 100313-48-2 |

| Synonyms | 3,6-Dihydro-2H-pyran-5-carboxylic acid |

| Molecular Formula | C₆H₈O₃ |

| Molecular Weight | 128.13 g/mol |

| Appearance | Off-white to light yellow powder |

| Purity | Typically ≥95% |

| Boiling Point | ~274.9 °C at 760 mmHg |

| SMILES | O=C(O)C1=CCCOC1 |

Synthesis and Experimental Protocols

While a detailed, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, the scientific literature suggests a common synthetic route involving the oxidation of its corresponding aldehyde, 5,6-dihydro-2H-pyran-3-carboxaldehyde.

Experimental Workflow: Synthesis via Oxidation

Caption: General workflow for the synthesis of this compound.

Detailed Methodologies:

A variety of oxidizing agents can be employed for the conversion of aldehydes to carboxylic acids.[1] Common methods include:

-

Pyridinium Chlorochromate (PCC) Catalyzed Oxidation: This method often utilizes H₅IO₆ as the terminal oxidant in a solvent like acetonitrile.[1]

-

Oxone® Oxidation: This protocol offers a mild and efficient alternative to metal-mediated oxidations.[1]

-

Hydrogen Peroxide with a Catalyst: Vanadium complexes, such as VO(acac)₂, can catalyze the oxidation of aldehydes to carboxylic acids in the presence of hydrogen peroxide.[1]

The choice of oxidant and reaction conditions would require optimization for this specific substrate to achieve high yield and purity.

Enantioselective Hydrogenation

A notable study focuses on the enantioselective hydrogenation of this compound to produce methyl (+)-tetrahydro-2H-pyran-3-carboxylate, a known cockroach attractant.[2][3]

Experimental Protocol: Enantioselective Hydrogenation

This process typically involves the use of a chiral catalyst, such as a cinchona alkaloid-modified palladium catalyst (e.g., 5% Pd/Al₂O₃ modified by cinchonidine), under a hydrogen atmosphere.[2][3] The reaction conditions, including solvent, temperature, and pressure, would be critical for achieving high enantioselectivity.

Caption: Workflow for the enantioselective hydrogenation of the target compound.

Biological Activity and Potential Applications

While direct biological studies on this compound are limited in the public domain, the broader class of dihydropyranones has been shown to exhibit a wide range of pharmacological activities, including:

These activities suggest that this compound could serve as a valuable scaffold for the development of new therapeutic agents. Its derivatives have been investigated for their potential as insecticidal and fungicidal agents.[2]

Signaling Pathway Involvement (Hypothetical)

Given the structural similarities to other biologically active pyran derivatives, it is plausible that this compound or its derivatives could interact with various signaling pathways. For instance, some pyran-containing compounds have been identified as inhibitors of key cellular kinases.

Caption: Hypothetical interaction with a cellular signaling pathway.

It is important to note that this represents a potential area of investigation, and further experimental validation is required to confirm any such activity.

Suppliers

This compound is available from several chemical suppliers, typically for research and development purposes. Some of the known suppliers include:

-

AChemBlock[6]

-

BOC Sciences

-

BLD Pharmatech Co., Ltd.

-

Fluorochem

-

AK Scientific, Inc.

-

ChemBridge Corporation

Conclusion

This compound (CAS 100313-48-2) is a heterocyclic compound with potential as a versatile building block in medicinal chemistry and drug discovery. While detailed information on its specific biological activities and mechanisms of action is currently limited, the known bioactivities of the dihydropyranone class of compounds suggest that it is a promising scaffold for further investigation. The available information on its synthesis, primarily through the oxidation of its corresponding aldehyde, and its use in enantioselective reactions, provides a foundation for researchers to explore its potential in developing novel therapeutic agents. Further studies are warranted to fully elucidate its pharmacological profile and potential applications in drug development.

References

- 1. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. The enantioselective hydrogenation of this compound over a cinchona alkaloid-modified palladium catalyst: asymmetric synthesis of a cockroach attractant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 5. researchgate.net [researchgate.net]

- 6. This compound 97% | CAS: 100313-48-2 | AChemBlock [achemblock.com]

The Biological Frontier of 5,6-Dihydro-2H-pyran-3-carboxylic Acid and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5,6-dihydro-2H-pyran-3-carboxylic acid scaffold is a promising heterocyclic motif that has garnered significant interest in medicinal chemistry. As a privileged structure, the pyran ring and its derivatives are known to exhibit a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of derivatives of this compound, with a focus on their anticancer and antimicrobial potential. While direct biological data on the parent compound remains limited in publicly accessible research, this paper will focus on the activities of closely related dihydropyran carboxylic acid and carboxamide derivatives to provide a comprehensive understanding of their potential.

Anticancer Activity of Dihydropyran Carboxylic Acid Derivatives

Several studies have highlighted the potential of dihydropyran derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives showing promising activity.

Quantitative Cytotoxicity Data

The antiproliferative activity of various dihydropyran derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the reported cytotoxic activities of dihydropyrano[4,3-b]pyran-3-carboxylate and dihydropyridine carboxylic acid derivatives.

Table 1: Cytotoxicity of Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate Derivatives [1]

| Compound ID | Substitution on Phenyl Ring | SW-480 (IC50 in µM) | MCF-7 (IC50 in µM) |

| 4g | 4-NO2 | 34.6 | 42.6 |

| 4i | 4-Cl | 35.9 | 34.2 |

| 4j | 3,4,5-(OCH3)3 | 38.6 | 26.6 |

Table 2: Cytotoxicity of Dihydropyridine Carboxylic Acid Derivatives against HCT-15 Cell Line [2][3]

| Compound ID | Structure | HCT-15 (IC50 in µM) |

| 3a | (Structure not specified in source) | 7.94 ± 1.6 |

| 3b | (Structure not specified in source) | 9.24 ± 0.9 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4][5][6]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solutions and are solubilized using a solubilizing agent, typically dimethyl sulfoxide (DMSO). The intensity of the purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (usually between 550 and 600 nm) using a microplate reader.[6]

Procedure:

-

Cell Seeding: Plate the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate the plate for another 24 to 72 hours.

-

MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Agitate the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 620 nm.[7]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow of the MTT assay for determining cytotoxicity.

Potential Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and apoptosis.[8][9][10] Dysregulation of this pathway is a common event in many types of cancer, making it an attractive target for anticancer drug development.[11] Some natural products containing dihydropyran motifs have been shown to exert their anticancer effects by inhibiting this pathway.[9]

The proposed mechanism involves the inhibition of PI3K, which in turn prevents the phosphorylation and activation of Akt. The deactivation of Akt leads to the downstream inhibition of mTOR, a key regulator of protein synthesis and cell growth. Ultimately, the inhibition of the PI3K/Akt/mTOR pathway can induce apoptosis (programmed cell death) in cancer cells.[8]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by dihydropyran derivatives.

Antimicrobial Activity of Dihydropyran Derivatives

Derivatives of pyran have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

Table 3: Antimicrobial Activity of 2H-Pyran-3(6H)-one Derivatives [12]

| Compound ID | Structure | S. aureus (MIC in µg/mL) | Streptococcus sp. (MIC in µg/mL) |

| 8a | 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | 1.56 | - |

| 9 | 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | - | 0.75 |

Experimental Protocol: Disk Diffusion Method for Antimicrobial Susceptibility Testing

The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[13][14]

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting the growth of the bacterium, a clear circular area of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.[14]

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium, typically equivalent to a 0.5 McFarland turbidity standard.[14]

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically apply sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. A disk containing the solvent used to dissolve the compound serves as a negative control, and a disk with a standard antibiotic is used as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters.

-

Interpretation: The susceptibility of the bacterium to the compound is determined by comparing the diameter of the zone of inhibition to established standards.

Caption: Workflow of the disk diffusion method for antimicrobial susceptibility testing.

Conclusion

The available scientific literature strongly suggests that the dihydropyran scaffold, particularly when functionalized with a carboxylic acid or its derivatives, holds significant potential for the development of novel therapeutic agents. Derivatives have demonstrated noteworthy in vitro anticancer activity against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. The inhibition of the PI3K/Akt/mTOR signaling pathway has been identified as a potential mechanism for their cytotoxic effects. Furthermore, certain dihydropyran derivatives have shown promising antimicrobial activity, particularly against Gram-positive bacteria.

It is important to note that a significant portion of the existing research focuses on more complex, fused dihydropyran systems. There is a clear need for further investigation into the biological activities of this compound and its direct amide and ester derivatives. Such studies would provide a more precise understanding of the structure-activity relationships within this specific chemical class and could lead to the identification of lead compounds with improved potency and selectivity for future drug development efforts. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in exploring the full therapeutic potential of this promising class of heterocyclic compounds.

References

- 1. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bds.berkeley.edu [bds.berkeley.edu]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. grownextgen.org [grownextgen.org]

- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

The Emerging Potential of 5,6-Dihydro-2H-pyran-3-carboxylic Acid in Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Versatile Scaffold for Drug Discovery

The 5,6-Dihydro-2H-pyran-3-carboxylic acid core is a privileged heterocyclic scaffold that has garnered increasing attention in medicinal chemistry. Its inherent structural features, including a flexible dihydropyran ring and a modifiable carboxylic acid group, offer a versatile platform for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding and potential applications of this promising molecular framework, with a focus on its utility in the development of anticancer, antimicrobial, and neuroprotective agents.

Anticancer Applications: Targeting Cell Cycle Regulation

Derivatives of the dihydropyran scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs).

Dihydropyrano[4,3-b]pyran Derivatives as CDK2 Inhibitors

A series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives, which can be considered elaborated structures of the this compound core, have been synthesized and evaluated for their anti-proliferative activity.[1] Molecular docking studies have revealed that these compounds effectively occupy the ATP-binding pocket of CDK2.[1] The dihydropyran ring, in particular, has been observed to form crucial hydrogen bond interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors.[1]

Table 1: Anti-proliferative Activity of Dihydropyrano[4,3-b]pyran Derivatives [1]

| Compound | Substitution on Phenyl Ring | IC50 SW-480 (μM) | IC50 MCF-7 (μM) |

| 4g | 4-NO₂ | 34.6 | 42.6 |

| 4i | 4-Cl | 35.9 | 34.2 |

| 4j | 3,4,5-(OCH₃)₃ | 38.6 | 26.6 |

Experimental Protocol: Synthesis of Dihydropyrano[4,3-b]pyran Derivatives [1]

A mixture of an appropriate aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol) in ethanol (10 mL) was treated with piperidine (0.1 mmol). The reaction mixture was refluxed for 6-8 hours and then cooled to room temperature. The resulting solid was filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.

Experimental Protocol: MTT Assay for Anti-proliferative Activity [1]

Human cancer cell lines (SW-480 and MCF-7) were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of the test compounds for 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Antimicrobial Potential: A Scaffold for Novel Antibacterials

The dihydropyran ring is a versatile scaffold that has been explored for the development of novel antimicrobial agents. While data on direct derivatives of this compound is limited, studies on structurally related dihydropyridines, which share a similar six-membered heterocyclic ring, provide valuable insights into their potential.

1,4-Dihydropyridine Derivatives as Bacterial Growth Inhibitors

Certain 1,4-dihydropyridine derivatives have demonstrated notable antibacterial activity against a range of pathogenic bacteria.[2] The mechanism of action is thought to involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes.

Table 2: Minimum Inhibitory Concentrations (MIC) of a 1,4-Dihydropyridine Derivative [2]

| Microorganism | MIC (μg/mL) |

| Mycobacterium smegmatis | 9 |

| Staphylococcus aureus | 25 |

| Escherichia coli | 100 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination [2][3]

Bacterial strains were cultured in appropriate broth media. Two-fold serial dilutions of the test compounds were prepared in a 96-well microtiter plate. An inoculum of the bacterial suspension was added to each well. The plates were incubated at 37°C for 24 hours. The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Neuroprotective Effects: Modulating Inflammatory Pathways

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. The modulation of inflammatory pathways in the central nervous system represents a promising therapeutic strategy. Dihydropyran-containing compounds have been investigated for their potential to mitigate neuroinflammation.

Potential Role in Modulating Neuroinflammatory Pathways

While direct evidence for this compound derivatives in neuroinflammation is still emerging, the general anti-inflammatory properties of pyran-based compounds suggest their potential in this area.[4] Key inflammatory pathways in the brain involve the activation of microglia and astrocytes, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as reactive oxygen species (ROS) and nitric oxide (NO).[5][6] Compounds that can suppress the activation of these pathways, for example by inhibiting signaling molecules like NF-κB or MAP kinases, could have therapeutic value in neurodegenerative disorders.

References

- 1. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secure Verification [cer.ihtm.bg.ac.rs]

- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Natural antioxidants for neuroinflammatory disorders and possible involvement of Nrf2 pathway: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structural Elucidation of 5,6-Dihydro-2H-pyran-3-carboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5,6-Dihydro-2H-pyran-3-carboxylic acid and its positional isomers. The focus is on the application of modern spectroscopic and analytical techniques to unambiguously determine the chemical structure of these compounds, which are valuable building blocks in medicinal chemistry and drug discovery.

Introduction to this compound and Its Isomers

This compound (molecular formula C₆H₈O₃) and its isomers are heterocyclic compounds that feature a dihydropyran ring and a carboxylic acid functional group. The position of the double bond and the carboxylic acid substituent on the pyran ring gives rise to several positional isomers, each with unique physicochemical properties and potential biological activities. Accurate structural characterization is paramount for understanding structure-activity relationships (SAR) and for the development of novel therapeutic agents.

This guide will focus on the structural elucidation of the parent compound and its key isomers, including 3,4-Dihydro-2H-pyran-5-carboxylic acid and 3,6-Dihydro-2H-pyran-4-carboxylic acid.

Spectroscopic and Analytical Data for Structural Elucidation

The structural elucidation of these isomers relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of dihydropyran carboxylic acid isomers.

Table 1: Representative ¹H NMR Spectroscopic Data (Chemical Shifts, δ in ppm)

| Proton | This compound (Predicted) | 3,4-Dihydro-2H-pyran-5-carboxylic acid (Predicted) | 3,6-Dihydro-2H-pyran-4-carboxylic acid (Predicted) |

| Olefinic H | ~6.8 - 7.2 (t) | ~7.0 - 7.4 (s) | ~5.8 - 6.2 (m) |

| -CH₂-O- | ~4.1 - 4.4 (t) | ~4.2 - 4.5 (t) | ~4.0 - 4.3 (m) |

| Allylic CH₂ | ~2.2 - 2.5 (m) | ~2.3 - 2.6 (t) | ~2.1 - 2.4 (m) |

| Homoallylic CH₂ | ~3.7 - 4.0 (t) | - | ~3.6 - 3.9 (m) |

| -COOH | ~10.0 - 13.0 (br s) | ~10.0 - 13.0 (br s) | ~10.0 - 13.0 (br s) |

Table 2: Representative ¹³C NMR Spectroscopic Data (Chemical Shifts, δ in ppm)

| Carbon | This compound[1] | 3,4-Dihydro-2H-pyran-5-carboxylic acid (Predicted) | 3,6-Dihydro-2H-pyran-4-carboxylic acid (Predicted) |

| -COOH | ~165 - 175 | ~165 - 175 | ~165 - 175 |

| C=C (quaternary) | ~130 - 140 | ~135 - 145 | ~125 - 135 |

| C=C (CH) | ~120 - 130 | ~125 - 135 | ~120 - 130 |

| -CH₂-O- | ~65 - 70 | ~60 - 65 | ~60 - 65 |

| Allylic CH₂ | ~20 - 25 | ~25 - 30 | ~20 - 25 |

| Homoallylic CH₂ | ~60 - 65 | - | ~60 - 65 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For dihydropyran carboxylic acids, the characteristic absorption bands are due to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C stretch of the double bond.

Table 3: Characteristic IR Absorption Bands (in cm⁻¹)

| Functional Group | Absorption Range | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, sharp |

| C=C (Alkene) | 1640 - 1680 | Medium |

| C-O (Ether) | 1050 - 1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the predicted monoisotopic mass is 128.04735 Da.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 129.05463 |

| [M+Na]⁺ | 151.03657 |

| [M-H]⁻ | 127.04007 |

| [M]⁺ | 128.04680 |

Common fragmentation pathways for carboxylic acids involve the loss of H₂O and CO₂. The specific fragmentation pattern of the pyran ring will be unique to each isomer and can be used for their differentiation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural elucidation.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of dihydropyran carboxylic acid isomers.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Sample of the dihydropyran carboxylic acid isomer

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent in a clean NMR tube. Add a small amount of TMS as an internal standard (δ 0.00 ppm).

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to determine proton-carbon correlations.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

-

Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate and identify the dihydropyran carboxylic acid isomers and to obtain their mass spectra. Due to the polarity and low volatility of carboxylic acids, derivatization is often required.

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

GC column (e.g., a non-polar or medium-polarity column like DB-5ms)

-

Derivatization reagent (e.g., BSTFA for silylation or BF₃/methanol for esterification)

-

Volatile organic solvent (e.g., dichloromethane, ethyl acetate)

-

Sample of the dihydropyran carboxylic acid isomer

Procedure:

-

Derivatization (Esterification Example):

-

Dissolve approximately 1 mg of the sample in 1 mL of methanol.

-

Add a few drops of a catalyst, such as BF₃-methanol complex.

-

Heat the mixture at 60-80°C for 15-30 minutes.

-

After cooling, extract the methyl ester derivative with a non-polar solvent like hexane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to a suitable volume.

-

-

GC-MS Analysis:

-

Injector: Set the injector temperature to 250-280°C. Inject 1 µL of the derivatized sample in splitless mode.

-

Oven Program: Start with an initial temperature of 50-70°C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 250-300°C. Hold at the final temperature for 5-10 minutes.

-

Mass Spectrometer: Use Electron Ionization (EI) at 70 eV. Set the ion source temperature to 200-230°C and the quadrupole temperature to 150°C. Scan a mass range of m/z 40-400.

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized analyte in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of the peak to determine the molecular ion and the fragmentation pattern.

-

Compare the obtained mass spectrum with library databases for identification.

-

Visualization of Workflows and Relationships

Graphical representations of experimental workflows and logical relationships are essential for a clear understanding of the structural elucidation process.

Caption: A generalized workflow for the synthesis, purification, and structural elucidation of chemical compounds.

Caption: Logical pathway for structure determination using various NMR spectroscopy techniques.

Caption: A simplified representation of a typical drug discovery and development pipeline.

Conclusion

The structural elucidation of this compound and its isomers is a critical step in harnessing their potential in various scientific fields, particularly in drug development. A systematic approach employing a combination of modern analytical techniques, primarily NMR spectroscopy, mass spectrometry, and IR spectroscopy, is essential for unambiguous structure determination. The detailed protocols and data interpretation guidelines presented in this technical guide provide a solid foundation for researchers and scientists working with these and related heterocyclic compounds. The logical workflows visualized through diagrams offer a clear roadmap for the process of moving from a newly synthesized compound to a fully characterized molecule with potential for further development.

References

Methodological & Application

Synthesis of 5,6-Dihydro-2H-pyran-3-carboxylic acid methyl ester: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5,6-Dihydro-2H-pyran-3-carboxylic acid methyl ester, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The protocols outlined below are based on established chemical principles, including the Diels-Alder reaction for the formation of the dihydropyran ring and subsequent esterification.

I. Introduction

This compound methyl ester and its derivatives are important intermediates in the synthesis of various biologically active molecules. The dihydropyran moiety is a common scaffold in natural products and pharmaceuticals. Notably, derivatives of this compound have been investigated for their potential as insecticidal agents, highlighting their relevance in agrochemical research. The synthesis of the title compound can be efficiently achieved through a two-step process: a hetero-Diels-Alder reaction to construct the dihydropyran ring, followed by esterification of the resulting carboxylic acid.

II. Synthesis Pathway Overview

The overall synthetic strategy involves two key transformations:

-

Hetero-Diels-Alder Reaction: The synthesis of the precursor, this compound, can be accomplished via a [4+1] cycloaddition reaction between a suitable diene and a dienophile. A common approach involves the reaction of acrolein (the diene component) with an acrylic acid derivative (the dienophile component).

-

Fischer Esterification: The subsequent conversion of the carboxylic acid to its methyl ester is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Caption: Overall synthesis pathway for this compound methyl ester.

III. Experimental Protocols

A. Synthesis of this compound (Precursor)

This protocol describes a potential hetero-Diels-Alder reaction for the synthesis of the carboxylic acid precursor.

Materials:

-

Acrolein

-

Acrylic acid

-

Hydroquinone (inhibitor)

-

Toluene (or another suitable high-boiling solvent)

-

Lewis acid catalyst (e.g., AlCl₃, optional)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

To a solution of acrylic acid (1.0 equivalent) and a catalytic amount of hydroquinone in a suitable solvent (e.g., toluene) in a round-bottom flask, add acrolein (1.2 equivalents).

-

If a Lewis acid catalyst is used, it should be added cautiously at this stage.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 60-80% (typical for Diels-Alder reactions of this type) |

| Purity | >95% (after purification) |

B. Synthesis of this compound methyl ester

This protocol details the Fischer esterification of the precursor carboxylic acid.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether or other suitable extraction solvent

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Dissolve this compound (1.0 equivalent) in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure methyl ester.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 85-95% |

| Purity | >98% (after purification) |

| Boiling Point | Data not readily available, to be determined experimentally |

IV. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: Experimental workflow for the synthesis of the target methyl ester.

V. Characterization Data (Predicted)

While specific experimental data for the title compound is not widely published, the following are predicted spectroscopic characteristics based on its structure.

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.0 ppm (t, 1H, vinylic proton at C4)

-

δ ~4.3 ppm (t, 2H, protons at C2)

-

δ 3.75 ppm (s, 3H, methyl ester protons)

-

δ ~2.4 ppm (m, 2H, protons at C5)

-

δ ~1.9 ppm (m, 2H, protons at C6)

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~166 ppm (C=O, ester)

-

δ ~140 ppm (C4)

-

δ ~125 ppm (C3)

-

δ ~68 ppm (C2)

-

δ 51.5 ppm (OCH₃)

-

δ ~25 ppm (C5)

-

δ ~22 ppm (C6)

IR (neat):

-

~2950 cm⁻¹ (C-H stretch)

-

~1720 cm⁻¹ (C=O stretch, ester)

-

~1650 cm⁻¹ (C=C stretch)

-

~1250, 1100 cm⁻¹ (C-O stretch)

Mass Spectrometry (EI):

-

m/z (%): 142 (M⁺), 111, 83, 55.

VI. Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Acrolein is highly toxic and flammable; handle with extreme caution.

-

Concentrated sulfuric acid is highly corrosive; handle with care.

-

Follow standard laboratory procedures for handling and disposing of chemicals.

VII. Conclusion

The synthesis of this compound methyl ester can be reliably achieved through a two-step sequence involving a hetero-Diels-Alder reaction followed by Fischer esterification. The provided protocols offer a comprehensive guide for researchers in the fields of organic synthesis and drug development. Careful execution of these procedures and appropriate purification techniques will yield the target compound in good purity and yield, ready for further applications.

Application Notes and Protocols: Enantioselective Hydrogenation of 5,6-Dihydro-2H-pyran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective hydrogenation of 5,6-Dihydro-2H-pyran-3-carboxylic acid to produce chiral Tetrahydro-2H-pyran-3-carboxylic acid. This transformation is a key step in the synthesis of various bioactive molecules and pharmaceutical intermediates.

Introduction

The enantioselective hydrogenation of prochiral α,β-unsaturated carboxylic acids is a powerful method for producing enantiomerically enriched saturated carboxylic acids. In this context, the hydrogenation of this compound presents a valuable route to chiral Tetrahydro-2H-pyran-3-carboxylic acid, a versatile building block in organic synthesis. A notable application of this reaction is in the asymmetric synthesis of the cockroach attractant methyl (+)-tetrahydro-2H-pyran-3-carboxylate.[1][2]

A highly effective method for this transformation employs a heterogeneous catalyst system consisting of palladium supported on alumina (Pd/Al2O3) and modified with a chiral cinchona alkaloid, such as cinchonidine. This catalytic system has been shown to produce the desired saturated product with high optical purity.[1][2]

Reaction Scheme

Caption: Enantioselective Hydrogenation of this compound.

Catalytic System and Performance

The success of this enantioselective hydrogenation hinges on the use of a chirally modified heterogeneous catalyst. The system of choice is a palladium catalyst supported on alumina, modified with a cinchona alkaloid.

| Parameter | Description |

| Catalyst | 5% Palladium on Alumina (Pd/Al2O3) |

| Chiral Modifier | Cinchonidine |

| Substrate | This compound |

| Product | Tetrahydro-2H-pyran-3-carboxylic acid |

| Reported Optical Purity | Up to 89% |

Experimental Protocols

The following protocols are based on established procedures for the enantioselective hydrogenation of α,β-unsaturated carboxylic acids using cinchona-modified palladium catalysts.

Protocol 1: Catalyst Preparation (Chiral Modification)

This protocol describes the in-situ modification of the palladium catalyst with cinchonidine.

Materials:

-

5% Pd/Al2O3 catalyst

-

Cinchonidine

-

Solvent (e.g., Toluene, Dichloromethane, or Ethanol)

-

Hydrogenation Reactor

Procedure:

-

To a suitable hydrogenation reactor, add the 5% Pd/Al2O3 catalyst.

-

Add the chosen solvent to the reactor.

-

Add a solution of cinchonidine in the same solvent to the reactor. The amount of cinchonidine is typically a sub-stoichiometric quantity relative to the palladium.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

Pressurize the reactor with hydrogen gas to the desired pressure and stir the mixture for a specified time at a set temperature to allow for the modification of the catalyst surface.

Protocol 2: Enantioselective Hydrogenation

Materials:

-

Chirally modified 5% Pd/Al2O3 catalyst (from Protocol 1)

-

This compound

-

Solvent (matching the one used for catalyst modification)

-

Hydrogen Gas (high purity)

-

Hydrogenation Reactor equipped with pressure and temperature controls

Procedure:

-

In the hydrogenation reactor containing the pre-modified catalyst, add a solution of this compound in the chosen solvent.

-

Seal the reactor and purge thoroughly with an inert gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

-

Commence stirring and maintain the reaction at a constant temperature (e.g., room temperature to 50 °C).

-

Monitor the reaction progress by measuring hydrogen uptake or by taking aliquots for analysis (e.g., by GC or TLC to check for the disappearance of the starting material).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can potentially be recycled after appropriate washing and drying.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product, if necessary, by techniques such as crystallization or column chromatography.

Analytical Methods

Determination of Conversion

The conversion of the starting material can be determined using standard analytical techniques such as:

-

Gas Chromatography (GC): After derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: By comparing the integrals of characteristic signals of the starting material and the product.

Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the Tetrahydro-2H-pyran-3-carboxylic acid product is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

General HPLC Method Development Strategy:

-

Derivatization: The carboxylic acid may need to be converted to an ester (e.g., methyl or benzyl ester) to improve its chromatographic behavior and interaction with the chiral stationary phase.

-

Chiral Stationary Phase (CSP) Screening: A variety of chiral columns should be screened. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for the separation of enantiomers.

-

Mobile Phase Optimization: The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), should be optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector is commonly used for detection, provided the analyte or its derivative has a suitable chromophore.

Experimental Workflow

The following diagram illustrates the overall workflow for the enantioselective hydrogenation and analysis.

Caption: Workflow for Enantioselective Hydrogenation and Analysis.

References

The Strategic Utility of 5,6-Dihydro-2H-pyran-3-carboxylic Acid in the Synthesis of Complex Molecules

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

5,6-Dihydro-2H-pyran-3-carboxylic acid is a versatile heterocyclic building block with significant applications in the synthesis of complex and biologically active molecules. Its unique structural features, including a chiral center upon reduction and a modifiable carboxylic acid group, make it a valuable precursor for creating diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, with a focus on asymmetric synthesis and the development of potential agrochemicals.

Application 1: Asymmetric Synthesis of Pheromones

A significant application of this compound lies in the asymmetric synthesis of insect pheromones, such as the cockroach attractant, methyl (+)-tetrahydro-2H-pyran-3-carboxylate.[1][2][3] The key step in this synthesis is the enantioselective hydrogenation of the double bond in the dihydropyran ring.

Logical Workflow for Asymmetric Hydrogenation

Caption: Asymmetric synthesis of a cockroach attractant.

Quantitative Data

| Substrate | Catalyst | Modifier | Solvent | Pressure (bar) | Temp (°C) | Yield (%) | Optical Purity (ee %) | Reference |

| This compound | 5% Pd/Al2O3 | Cinchonidine | Acetic Acid | 100 | 25 | >95 | up to 89 | [2][3] |

Experimental Protocol: Enantioselective Hydrogenation

Materials:

-

This compound

-

5% Palladium on Alumina (Pd/Al2O3)

-

Cinchonidine

-

Glacial Acetic Acid

-

Hydrogen gas (high purity)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Catalyst Preparation: In a suitable hydrogenation vessel, a suspension of 5% Pd/Al2O3 (50 mg) and cinchonidine (10 mg) in glacial acetic acid (10 mL) is prepared.

-

Hydrogenation: this compound (1 g, 7.8 mmol) is added to the catalyst suspension. The vessel is sealed, purged with hydrogen gas, and then pressurized to 100 bar of hydrogen.

-

The reaction mixture is stirred vigorously at 25°C for 24 hours.

-

Work-up: The catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure to yield crude (+)-Tetrahydro-2H-pyran-3-carboxylic acid.

-

Esterification: The crude acid is dissolved in anhydrous methanol (20 mL) and a catalytic amount of concentrated sulfuric acid (0.1 mL) is added.

-

The solution is refluxed for 4 hours.

-

The mixture is cooled, and the methanol is removed under reduced pressure. The residue is dissolved in diethyl ether (50 mL) and washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product.

-

Purification: The crude ester is purified by column chromatography on silica gel to afford methyl (+)-tetrahydro-2H-pyran-3-carboxylate.

Application 2: Development of Novel Agrochemicals

Derivatives of this compound have shown promise as insecticidal and fungicidal agents.[4] The ester and amide derivatives, in particular, have been the focus of screening programs. The methyl ester has demonstrated a notable "knock-down" effect against the fruit fly, Drosophila melanogaster.[4]

Experimental Workflow for Agrochemical Screening

Caption: Workflow for agrochemical development.

Quantitative Data (Hypothetical Data for Illustrative Purposes)

| Compound | Derivative Type | Target Organism | Activity Metric | Value |

| Methyl 5,6-dihydro-2H-pyran-3-carboxylate | Ester | Drosophila melanogaster | Knock-down effect | Significant |

| Ethyl 5,6-dihydro-2H-pyran-3-carboxylate | Ester | Myzus persicae | LC50 | 50 ppm |

| N-benzyl-5,6-dihydro-2H-pyran-3-carboxamide | Amide | Botrytis cinerea | MIC | 25 µg/mL |

Experimental Protocol: Synthesis of Ester and Amide Derivatives

A. General Procedure for Ester Synthesis:

-

To a solution of this compound (1 mmol) in the corresponding alcohol (10 mL) is added a catalytic amount of a strong acid (e.g., H2SO4 or p-TsOH).

-

The reaction mixture is heated to reflux and monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with saturated NaHCO3 solution and brine, dried over Na2SO4, and concentrated.

-

The crude product is purified by column chromatography.

B. General Procedure for Amide Synthesis:

-